![molecular formula C26H31N5O2S B2987605 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-25-3](/img/no-structure.png)

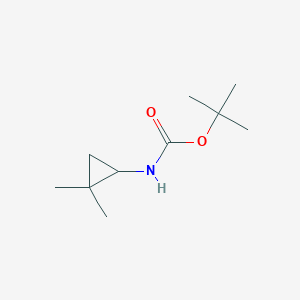

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a [1,2,4]triazolo[4,3-a]quinazoline scaffold are of interest in medicinal chemistry due to their diverse biological activities . They have been studied as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography can also be used for more detailed structural analysis .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinazoline derivatives are not well-documented. More research is needed in this area .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazoline derivatives can vary widely depending on their specific structure and substituents .科学的研究の応用

Synthesis and Biological Activities of Quinazoline Derivatives

Synthesis Techniques

Innovative methods for synthesizing various quinazoline derivatives have been explored, demonstrating the flexibility and potential of these compounds in scientific research. For instance, a study highlighted a new facile synthesis approach for [1,2,4]triazoloquinazoline and [1,2,4]-triazolo-1,4-benzodiazepine derivatives starting from acylamidrazones, emphasizing the diversity in chemical reactions and potential for creating novel molecules (Gatta, Giudice, & Borioni, 1993).

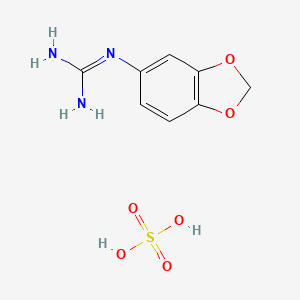

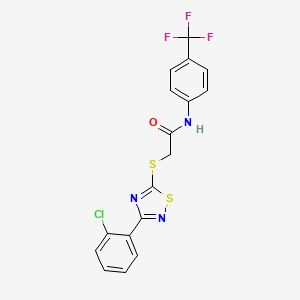

Antimicrobial and Antitumor Properties

Several studies have focused on the antimicrobial and antitumor activities of quinazoline derivatives. One research effort discovered that specific quinazoline compounds bearing the thione moiety exhibited significant antitumor activity, highlighting the potential of these molecules in cancer therapy (Ghorab, Barakat, Saker, & Abd Rabo, 2006). Another study synthesized novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives and evaluated them as antibacterial agents, adding to the evidence of quinazoline derivatives' broad-spectrum biological activities (Zeydi, Montazeri, & Fouladi, 2017).

Safety And Hazards

将来の方向性

Research into [1,2,4]triazolo[4,3-a]quinazoline derivatives is ongoing, with a focus on exploring their potential as therapeutic agents, particularly in the field of cancer immunotherapy . Further studies are needed to fully understand their mechanisms of action and to optimize their potency, selectivity, and metabolic stability .

特性

CAS番号 |

2034419-25-3 |

|---|---|

製品名 |

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

分子式 |

C26H31N5O2S |

分子量 |

477.63 |

IUPAC名 |

1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |

SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)